5-Methoxy-1,4-dihydronaphthalene

概要

説明

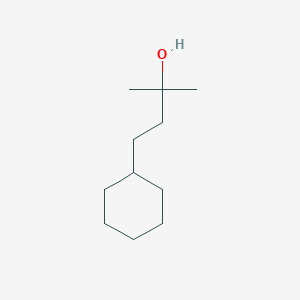

5-Methoxy-1,4-dihydronaphthalene is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,4-dihydronaphthalene consists of 11 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .科学的研究の応用

Synthesis and Biological Activity

5-Methoxy-1,4-dihydronaphthalene and its derivatives have been explored for their synthetic routes and biological activities. Öztaşkın et al. (2011) developed an alternative synthesis of a dopaminergic compound from 2-naphthoic acid which can be biologically active (Öztaşkın, Göksu, & SeÇen, 2011). Voets et al. (2006) synthesized and evaluated heteroaryl-substituted dihydronaphthalenes and indenes, discovering potent inhibitors of aldosterone synthase, suggesting potential therapeutic applications for conditions like congestive heart failure and myocardial fibrosis (Voets et al., 2006).

Chemical Synthesis and Optimization

The molecule has been a subject of various chemical synthesis and optimization studies. Jia and Thibblin (2001) explored acid-catalyzed solvolytic elimination of allylic ethers and alcohols (Jia & Thibblin, 2001). Mo and Lee (2010) developed a platinum-catalyzed method for synthesizing 1,4-dihydronaphthalenes, demonstrating the molecule's versatility in chemical synthesis (Mo & Lee, 2010).

Cytotoxicity and Anticancer Research

In the field of anticancer research, compounds derived from 5-Methoxy-1,4-dihydronaphthalene have been investigated for their cytotoxic properties. Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019). Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives demonstrating potent cytotoxic activities against human cancer cells, particularly MCF-7 cells (Ahmed et al., 2020).

Catalysis and Synthetic Methodologies

Research has also focused on exploring 5-Methoxy-1,4-dihydronaphthalene for its potential in catalysis and novel synthetic methodologies. For instance, Farkas et al. (2013) worked on the aminocarbonylation of iodoalkene substrates using palladium catalysts, showcasing the molecule's utility in catalytic processes (Farkas et al., 2013).

Structural and Interaction Studies

The structure and interaction properties of 5-Methoxy-1,4-dihydronaphthalene derivatives have been a subject of investigation. Gouda et al. (2022) conducted a detailed study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, including its structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation, emphasizing the molecule's significance in structural chemistry (Gouda et al., 2022).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact should be avoided and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also recommended to use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

5-methoxy-1,4-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMHLJCHQKQLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568707 | |

| Record name | 5-Methoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36230-47-4 | |

| Record name | 5-Methoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)

![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)